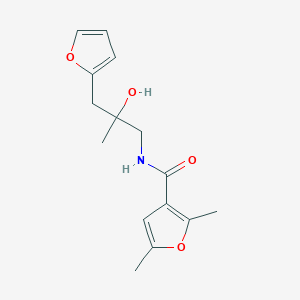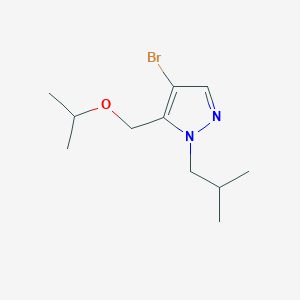![molecular formula C18H15N3O5 B2876441 N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide CAS No. 904277-33-4](/img/structure/B2876441.png)
N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups including a methoxyphenyl group, an oxadiazole ring, and a benzodioxine ring. These groups are common in many pharmaceutical compounds and could contribute to various biological activities .
Synthesis Analysis
While the exact synthesis of this compound is not available, compounds with similar structures are often synthesized through condensation reactions or cyclization reactions . The oxadiazole ring, for example, can be formed through the cyclization of a carboxylic acid derivative with a hydrazine .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atom. The presence of the oxadiazole and benzodioxine rings suggests that the compound could have a rigid, planar structure .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the electron-donating methoxy group and the electron-withdrawing oxadiazole and benzodioxine rings. These groups could potentially make the compound reactive towards electrophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar oxadiazole and methoxy groups could increase the compound’s solubility in polar solvents .Applications De Recherche Scientifique
Synthesis and Antidiabetic Screening
One study focused on the synthesis of novel dihydropyrimidine derivatives, which are structurally related to the given compound. These derivatives were evaluated for their antidiabetic activity through the α-amylase inhibition assay. This research indicates the potential application of such compounds in antidiabetic medication development (Lalpara et al., 2021).
Anticancer and Anti-inflammatory Agents
Another investigation involved the synthesis of benzodifuranyl and oxadiazepine derivatives derived from visnaginone and khellinone. These compounds were evaluated for their analgesic and anti-inflammatory activities, showing significant COX-2 inhibitory, analgesic, and anti-inflammatory effects, suggesting their utility as anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020).
Nematocidal Activity
Research into novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group demonstrated good nematocidal activity against Bursaphelenchus xylophilus. This suggests the potential of such compounds in developing new nematicides (Liu et al., 2022).
Antimicrobial Activity
The synthesis and evaluation of (4-methoxyphenyl)-tetrahydropyranyl-substituted 1,3,4-oxadiazoles have been reported. These compounds showed notable antibacterial activity, highlighting their potential in addressing bacterial infections (Aghekyan et al., 2020).
Role in Neurological Disorders
A study on 5-aroylindoles as selective histone deacetylase 6 inhibitors demonstrated potential in ameliorating Alzheimer's disease phenotypes. These inhibitors showed promising neuroprotective activity and the ability to cross the blood-brain barrier, suggesting their applicability in treating neurodegenerative diseases (Lee et al., 2018).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O5/c1-23-13-5-2-11(3-6-13)17-20-21-18(26-17)19-16(22)12-4-7-14-15(10-12)25-9-8-24-14/h2-7,10H,8-9H2,1H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APOUQTLBSLOSQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-[2-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-1-methylpyrazole](/img/structure/B2876359.png)
![1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-tosylethanone](/img/structure/B2876362.png)



![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2876369.png)
![N-benzyl-1-(3-chlorophenyl)-N-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2876371.png)

![1-(1-Azidoethyl)-2-oxabicyclo[2.1.1]hexane](/img/structure/B2876375.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2876377.png)
![methyl 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2876378.png)
![2-[(2R,3R)-2,3-Dimethylcyclopropyl]ethanamine;hydrochloride](/img/structure/B2876379.png)
![2-[4-(3-Chlorobenzenesulfonyl)piperazine-1-carbonyl]benzoic acid](/img/structure/B2876380.png)

